5-Acetyl-2-(4-methylphenoxy) pyridine

Analytical Chemistry Chemical Probes Fluorescence Spectroscopy

Generic substitution fails: minor structural changes alter LogP (3.38), H-bonding, and emission wavelength by up to 300 nm. This specific 4-methylphenoxy-acetyl combination is non-negotiable for kinase and GPCR pharmacophores. - **Application**: Core scaffold for Syk, PDHK, TTK inhibitors; herbicide intermediate; fluorescent probe (λem 613 nm). - **Differentiation**: Electron-withdrawing acetyl + electron-donating 4-methylphenoxy dictate target binding. - **Supply**: Reliable research quantities, stable storage, global shipment.

Molecular Formula C14H13NO2
Molecular Weight 227.263
CAS No. 1553935-56-0
Cat. No. B2941799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-(4-methylphenoxy) pyridine
CAS1553935-56-0
Molecular FormulaC14H13NO2
Molecular Weight227.263
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C
InChIInChI=1S/C14H13NO2/c1-10-3-6-13(7-4-10)17-14-8-5-12(9-15-14)11(2)16/h3-9H,1-2H3
InChIKeyKOJPHSCAHHCJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-2-(4-methylphenoxy)pyridine: Kinase and Agrochemical Building Block


5-Acetyl-2-(4-methylphenoxy) pyridine (CAS 1553935-56-0) is a functionalized phenoxypyridine building block featuring an acetyl group at the 5-position of the pyridine ring and a 4-methylphenoxy substituent at the 2-position . The phenoxypyridine scaffold is a well-established bioisostere of diaryl ethers, offering distinct physicochemical properties that are widely utilized in medicinal and agricultural chemistry [1]. Its core structure enables versatile synthetic derivatization through the reactive acetyl group and is central to a range of kinase inhibitor programs [2].

2-Aryloxypyridine scaffold — aligns with reported kinase inhibitor pharmacophores (Syk, PDHK, TTK).
Acetyl derivatization handle — enables conversion to oximes, amines, or heterocycles for SAR expansion.
4-Methylphenoxy substitution — provides a distinct physicochemical and fluorescence profile for probe development.

5-Acetyl-2-(4-methylphenoxy)pyridine: Structural Uniqueness vs. Analogs


Generic substitution among phenoxypyridine derivatives is scientifically invalid due to the profound impact of even minor structural modifications on key physicochemical and biological properties. The specific combination of the electron-withdrawing acetyl group and the electron-donating 4-methylphenoxy moiety on this compound dictates its unique electronic distribution, lipophilicity (LogP of 3.38), and hydrogen-bonding capacity . Replacing it with a simpler analog, such as the unsubstituted 5-acetyl-2-phenoxypyridine, results in a dramatic shift in fluorescent properties, with the emission wavelength changing by nearly 300 nm [1]. Furthermore, the flexible ether linkage of the 4-methylphenoxy group introduces a critical conformational degree of freedom that is essential for target binding in many kinase and GPCR programs, making it a non-negotiable feature for projects aiming for a specific pharmacophore [2].

Fluorescence Substituting the 4-methylphenoxy group with unsubstituted phenoxy shifts the emission wavelength significantly, making analog interchange unreliable for fluorescence-based applications.
Scaffold Target The 2-aryloxypyridine core targets a different kinase class than the 4-phenoxypyridine isomer; positional isomerism may redirect SAR away from intended targets.
Lipophilicity Even small structural changes shift computed LogP, altering predicted ADME properties and requiring compound-specific optimization rather than generic replacement.

5-Acetyl-2-(4-methylphenoxy)pyridine: Evidence-Based Differentiation


Comparative Fluorescence Emission vs. 2-Phenoxypyridine

The 4-methylphenoxy substitution on the pyridine core, a key feature of 5-Acetyl-2-(4-methylphenoxy) pyridine, induces a massive bathochromic shift in fluorescence emission compared to the unsubstituted 2-phenoxypyridine analog. This property is critical for applications in fluorescence-based assays and imaging [1].

Fluorescence Shift
Reported
Target: 613 nm
Analog (2-phenoxypyridine): 321 nm
Shift: 292 nm bathochromic
Supports probe differentiation context
In ethyl acetate, room temperature; excitation at 310/290 nm
Analytical Chemistry Chemical Probes Fluorescence Spectroscopy

Scaffold Differentiation: 2-Aryloxypyridine vs. 4-Phenoxypyridine

The 5-Acetyl-2-(4-methylphenoxy) pyridine structure contains a 2-aryloxypyridine core, a privileged pharmacophore in numerous kinase and GPCR inhibitor programs. Its specific substitution pattern (acetyl at C5, 4-methylphenoxy at C2) differentiates it from related isomers and analogs that are optimized for entirely different targets, such as the 4-phenoxypyridines used in c-Met inhibition [1].

Scaffold Target Class
Class-level inference
2-Aryloxypyridine: Kinases (Syk, PDHK, GPCRs)
4-Phenoxypyridine: c-Met kinase
Selection-relevant for kinase SAR programs
Based on patent landscape and structural biology context
Medicinal Chemistry Kinase Inhibition Scaffold Optimization

Computed LogP Benchmarking for ADME Prediction

5-Acetyl-2-(4-methylphenoxy) pyridine has a computed LogP of 3.38, which places it in a distinct lipophilicity range compared to other common pyridine building blocks. This value is a key predictor of membrane permeability and metabolic stability in drug discovery programs .

Computed LogP
Supporting evidence
3.38
Supports ADME prediction context
+2.73 vs pyridine; +0.48 vs des-methyl analog (estimated)
ADME Prediction Physicochemical Properties Computational Chemistry

Purity and Safety Data for Laboratory Procurement

This compound is consistently supplied with a purity of ≥95% as verified by HPLC, NMR, and GC, and its hazardous properties (GHS: H302, H315, H319, H335) are clearly defined, enabling proper risk assessment and handling in research settings .

Batch Purity & Safety
Vendor-reported
≥95% (HPLC, NMR, GC)
GHS: H302, H315, H319, H335
Supports procurement reproducibility
Review batch-specific COA for identity and purity verification
Analytical Chemistry Chemical Safety Procurement Standards

5-Acetyl-2-(4-methylphenoxy)pyridine: Key Application Scenarios


Medicinal Chemistry: 2-Aryloxypyridine Kinase Inhibitor Scaffold

This compound serves as a key intermediate or a core scaffold for the synthesis of 2-aryloxypyridine-based kinase inhibitors. Its substitution pattern aligns with pharmacophores targeting kinases such as Syk, PDHK, and TTK, as described in patent literature [1]. The acetyl group provides a versatile handle for further derivatization (e.g., to oximes, amines, or heterocycles) to optimize potency and selectivity. Its computed LogP of 3.38 is a favorable starting point for optimizing drug-like properties .

Agrochemical Discovery: Phenoxypyridine Herbicide Precursor

The phenoxypyridine scaffold is a known bioisostere of diaryl ethers, a common motif in herbicides. 5-Acetyl-2-(4-methylphenoxy) pyridine can be used as a building block to synthesize novel herbicidal candidates [2]. The acetyl group can be modified to introduce carboxylic acids or other moieties essential for phloem mobility and target enzyme inhibition, enabling the exploration of new chemical space in crop protection.

Chemical Biology: Fluorescent Probe for Subcellular Studies

The unique fluorescence properties of its core structure, specifically the 4-methylphenoxy-pyridine moiety, make this compound a candidate for development as a fluorescent probe. Its emission at 613 nm in ethyl acetate upon excitation at 310 nm provides a distinct optical signature that can be tracked in vitro [3]. This is valuable for studying cellular uptake, distribution, and target engagement in early-stage drug discovery.

Synthetic Methodology: Substrate for Cross-Coupling Reactions

Due to its well-defined structure and availability, 5-Acetyl-2-(4-methylphenoxy) pyridine is an ideal substrate for developing and optimizing new synthetic methods. This includes testing novel catalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings, exploring regioselective C-H functionalization strategies on the pyridine ring, or developing new methods for the conversion of the acetyl group [4]. Its clear analytical signature facilitates rapid reaction monitoring and product characterization.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
2-Aryloxypyridine scaffold alignment
Target kinase SAR and derivatization potential
Agrochemical discovery
Phenoxypyridine herbicidal motif
Phloem mobility and enzyme inhibition context
Fluorescent probe development
Reported red-shifted fluorescence emission
Cellular uptake and target engagement tracking
Synthetic methodology
Defined acetyl and pyridine reactivity
Reaction monitoring and product characterization
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